molecular formula C9H7FO3 B6599978 2-(2-fluoro-5-formylphenyl)acetic acid CAS No. 1804386-91-1

2-(2-fluoro-5-formylphenyl)acetic acid

Cat. No.: B6599978
CAS No.: 1804386-91-1
M. Wt: 182.15 g/mol
InChI Key: GTRXQXSPQKWXPO-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-formylphenyl)acetic acid is an organic compound characterized by the presence of a fluoro group and a formyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene, yielding the desired product with good efficiency .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluoro-5-formylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: 2-(2-Fluoro-5-carboxyphenyl)acetic acid.

    Reduction: 2-(2-Fluoro-5-hydroxymethylphenyl)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluoro-5-formylphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-5-formylphenyl)acetic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the fluoro group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

  • 2-(2-Fluoro-5-carboxyphenyl)acetic acid
  • 2-(2-Fluoro-5-hydroxymethylphenyl)acetic acid
  • 2-(2-Fluoro-5-methylphenyl)acetic acid

Comparison: Compared to its similar compounds, 2-(2-fluoro-5-formylphenyl)acetic acid is unique due to the presence of both the fluoro and formyl groups, which confer distinct reactivity and potential applications. The formyl group provides a site for further chemical modifications, while the fluoro group can enhance the compound’s stability and biological activity.

Properties

IUPAC Name

2-(2-fluoro-5-formylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-8-2-1-6(5-11)3-7(8)4-9(12)13/h1-3,5H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRXQXSPQKWXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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